molecular formula C17H17N5O2 B4840313 5-amino-N-(2-methoxyphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(2-methoxyphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4840313
M. Wt: 323.35 g/mol
InChI Key: GGZVNOUYRDIHAC-UHFFFAOYSA-N
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Description

5-amino-N-(2-methoxyphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as AMT and has been synthesized using different methods. AMT has been found to have numerous biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

AMT exerts its biological effects through different mechanisms, including inhibition of DNA synthesis and cell proliferation. Studies have shown that AMT inhibits the activity of thymidylate synthase, an enzyme involved in DNA synthesis. This inhibition leads to the accumulation of DNA damage, resulting in cell death. AMT has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
AMT has been found to have numerous biochemical and physiological effects, including antitumor, antibacterial, and antifungal activities. Studies have shown that AMT inhibits the growth of different cancer cell lines, including breast, lung, and colon cancer cells. AMT has also been found to have antibacterial activity against different bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

AMT has several advantages for laboratory experiments, including its easy synthesis and availability. However, AMT has some limitations, including its low solubility in water, which limits its use in aqueous solutions. AMT is also unstable in acidic conditions, which limits its use in experiments that require low pH conditions.

Future Directions

There are several future directions for research on AMT, including its potential applications in cancer therapy and antibiotic development. Studies could focus on the development of new derivatives of AMT with improved solubility and stability. Further studies could also investigate the mechanism of action of AMT and its potential interactions with other compounds. Additionally, studies could focus on the development of new drug delivery systems for AMT to improve its efficacy and reduce its toxicity.

Scientific Research Applications

AMT has been found to have potential applications in different fields, including medicinal chemistry, biochemistry, and pharmacology. Studies have shown that AMT has antitumor activity, making it a promising candidate for cancer therapy. AMT has also been found to have antibacterial activity against different bacterial strains, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

5-amino-N-(2-methoxyphenyl)-1-(2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-11-7-3-5-9-13(11)22-16(18)15(20-21-22)17(23)19-12-8-4-6-10-14(12)24-2/h3-10H,18H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZVNOUYRDIHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=CC=C3OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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